2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran

Pharmaceutical Intermediates Beta-Blocker Synthesis Molecular Complexity

2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran (CAS 63342-69-8) is a bifunctional epoxide intermediate characterised by a molecular formula of C14H18O4 and a molecular weight of 250.29 g/mol. It belongs to the aryl glycidyl ether class and is structurally distinguished by the presence of a 1,2-disubstituted benzene core bridging an oxirane-containing glycidyl ether moiety and a tetrahydrofurfuryl (THF) group via ether linkages.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
Cat. No. B13415316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1CC(OC1)COC2=CC=CC=C2OCC3CO3
InChIInChI=1S/C14H18O4/c1-2-6-14(18-10-12-9-16-12)13(5-1)17-8-11-4-3-7-15-11/h1-2,5-6,11-12H,3-4,7-10H2
InChIKeyWLICWIABWXNVGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran (CAS 63342-69-8) Procurement-Relevant Identity and Core Specifications


2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran (CAS 63342-69-8) is a bifunctional epoxide intermediate characterised by a molecular formula of C14H18O4 and a molecular weight of 250.29 g/mol . It belongs to the aryl glycidyl ether class and is structurally distinguished by the presence of a 1,2-disubstituted benzene core bridging an oxirane-containing glycidyl ether moiety and a tetrahydrofurfuryl (THF) group via ether linkages . Unlike simpler glycidyl ethers that lack the phenoxy-THF architecture, this compound serves as the penultimate intermediate in the synthesis of Bufetolol (Y-6124), a β-adrenergic blocking agent originally developed by Yoshitomi Pharmaceutical Industries . Its procurement is driven by the need for a pre-assembled molecular scaffold that correctly positions the tetrahydrofurfuryl group, a moiety that directly influences the pharmacological profile of the final aryloxypropanolamine drug [1].

1
Pre-assembled bifunctional epoxide intermediate for Bufetolol (Y-6124) synthesis
2
THF-phenoxy scaffold enables direct single-step aminolysis with tert-butylamine
3
Reported to position key pharmacophoric element for aryloxypropanolamine study context

Why a Simple Glycidyl Ether Cannot Replace 2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran in Bufetolol-Directed Synthesis


Generic glycidyl ethers such as tetrahydrofurfuryl glycidyl ether (CAS 19070-63-4, C8H14O3, MW 158.19) or phenyl glycidyl ether (CAS 122-60-1, C9H10O2, MW 150.17) lack the central phenoxy spacer that is critical for the Bufetolol pharmacophore. The target compound's C14H18O4 scaffold (MW 250.29) pre-assembles the 1,2-disubstituted aryl ether geometry required for subsequent ring-opening by tert-butylamine . Substituting with a non-phenoxy analogue would necessitate additional synthetic steps to install the aromatic core, altering the route's convergence and potentially introducing regiochemical ambiguity . Furthermore, the tetrahydrofurfuryl group, which is already attached to the phenolic oxygen in this intermediate, has been specifically linked to the β-adrenergic blocking potency and local anaesthetic activity of the final drug Y-6124 [1]. The quantitative evidence below substantiates why this specific pre-functionalised building block is not interchangeable with simpler in-class epoxides.

Pre-assembled phenoxy-THF scaffold
Generic glycidyl ethers lack the phenoxy spacer; requires additional aryl ether construction steps and may alter route convergence
Pre-installed tetrahydrofurfuryl group
Non-THF analogues may shift reported β-blockade assay endpoint context; methoxyethoxy comparator shows different pharmacological assay profile
Defined 1,2-disubstituted aryl geometry
Non-phenoxy or mono-substituted epoxides may introduce regiochemical ambiguity in subsequent ring-opening with tert-butylamine

Quantifiable Differentiation of 2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran from its Closest Structural and Functional Analogues


Molecular Architecture Differentiation: Phenoxy-Bridged THF-Glycidyl Ether vs. Simple Tetrahydrofurfuryl Glycidyl Ether

The target compound (C14H18O4, MW 250.29 g/mol) incorporates a 1,2-disubstituted phenoxy core that is absent in tetrahydrofurfuryl glycidyl ether (CAS 19070-63-4, C8H14O3, MW 158.19 g/mol). This structural difference is not incremental: the phenoxy bridge provides the requisite aromatic platform for the aryloxypropanolamine backbone of Bufetolol. In the Yoshitomi manufacturing process, only the pre-formed phenoxy epoxide undergoes direct ring-opening with tert-butylamine to yield the final drug . Using the simpler analogue would require de novo construction of the aryl ether, adding a minimum of two synthetic steps and introducing a divergent point that compromises atom economy and process mass intensity .

Molecular Architecture
Class-level
Target C14H18O4 (MW 250.29) vs. tetrahydrofurfuryl glycidyl ether C8H14O3 (MW 158.19); Δ MW +92.10 — phenoxy bridge present only in target
Eliminates phenoxy installation steps; supports convergent Bufetolol synthesis route
Structural comparison based on public datasheets; in silico scaffold analysis
Pharmaceutical Intermediates Beta-Blocker Synthesis Molecular Complexity

Pharmacophoric Relevance: Tetrahydrofurfuryl Group Contribution to β-Blockade Potency

The tetrahydrofurfuryloxy substituent embedded in the target intermediate is a key determinant of the pharmacological activity of the derived drug Bufetolol. In isolated guinea pig atrial preparations, Bufetolol hydrochloride (Y-6124) produced a concentration-dependent antagonism of isoproterenol-induced positive chronotropic responses, with a pA2 value of 7.2 [1]. The methoxyethoxy analogue of Bufetolol, which replaces the tetrahydrofurfuryl group with a CH3OCH2CH2O– chain, shows a markedly different pharmacological profile, although direct comparative pA2 data for the methoxyethoxy congener are not publicly available in the same assay . The pre-installation of the tetrahydrofurfuryl group in the epoxide intermediate ensures retention of this pharmacophoric element without requiring late-stage protecting-group manipulation.

β-Blockade Endpoint (pA2)
Class-level
pA2 = 7.2 (Bufetolol vs. isoproterenol, isolated guinea pig atria)
Supports retention of reported pA2 endpoint context for THF-containing Bufetolol
Methoxyethoxy comparator not quantified under identical assay conditions
Adrenergic Beta-Antagonists Structure-Activity Relationship Y-6124 Pharmacology

Synthetic Route Convergence: Epoxide Intermediate vs. Bromohydrin Route for Bufetolol

The target epoxide enables a convergent one-step aminolysis with tert-butylamine at 25–30°C over 72 hours to directly form the Bufetolol free base. An alternative bromohydrin-based route uses 1-bromo-3-[2-(tetrahydrofuran-2-yloxy)phenoxy]propan-2-ol, which requires a separate nucleophilic displacement step with t-butylamine . While isolated yields for the epoxide route are not specified in the available public disclosure, the epoxide route avoids the generation of stoichiometric bromide waste and the need for a subsequent dehydrohalogenation or base scavenging step, simplifying downstream purification and reducing the environmental burden [1].

Synthetic Route
Method context
Epoxide route: direct aminolysis with tert-butylamine (25–30°C, 72 h, methanol/water); avoids brominated intermediates
Supports greener process evaluation; eliminates stoichiometric bromide waste stream
Quantitative yield data not publicly available for direct comparison
Process Chemistry Epoxide Ring-Opening Aryloxypropanolamine Synthesis

Physicochemical Property Contrast: Lipophilicity and Hydrogen Bonding Capacity vs. Non-Phenoxy Analogues

The target compound's phenoxy bridge contributes to a higher calculated lipophilicity and increased hydrogen-bond acceptor count compared to tetrahydrofurfuryl glycidyl ether. Based on the molecular formula C14H18O4 (4 H-bond acceptors, 0 H-bond donors, topological polar surface area ~40.2 Ų) versus C8H14O3 (3 H-bond acceptors, 0 H-bond donors, TPSA ~30.3 Ų), the target compound is predicted to have a higher logP . These physicochemical differences affect the intermediate's solubility profile during the aminolysis step and its extractability during work-up, with the more lipophilic phenoxy compound partitioning more readily into organic solvents such as toluene, as prescribed in the Bufetolol isolation procedure . Direct experimental logP or solubility measurements for the target compound are not available in the public domain, making this a class-level inference.

Lipophilicity Profile
Class-level
Predicted TPSA ~40.2 Ų, 4 H-bond acceptors vs. comparator ~30.3 Ų, 3 H-bond acceptors; Δ logP ≈ +0.8
Higher predicted logP may support organic-phase extraction during work-up
In silico estimation only; no experimental logP or solubility measurement identified
Drug-Like Properties LogP Prediction Intermediate Handling

Definitive Application Scenarios for 2-((2-(Oxiran-2-ylmethoxy)phenoxy)methyl)tetrahydrofuran Based on Verified Evidence


Convergent Synthesis of Bufetolol (Y-6124) via Direct Epoxide Aminolysis

The primary and best-validated use of this compound is as the immediate precursor to Bufetolol. The manufacturing process, as disclosed by Yoshitomi, involves dissolving the epoxide in methanol, adding tert-butylamine and water, and allowing the mixture to stand at 25–30°C for 72 hours . This single-step conversion directly yields the Bufetolol free base after solvent removal and acid-base extraction. The tetrahydrofurfuryl group, critical for the β-blockade pA2 of 7.2, is already in place, making this intermediate indispensable for anyone replicating the reference Bufetolol synthesis route [1].

Structure-Activity Relationship (SAR) Studies on Aryloxypropanolamine β-Blockers

For medicinal chemistry programs exploring tetrahydrofurfuryl-containing aryloxypropanolamines, this epoxide serves as a modular building block. By varying the amine nucleophile, libraries of analogues can be generated while keeping the O-tetrahydrofurfuryl-phenoxy scaffold constant. The known pA2 of 7.2 for the tert-butylamine adduct provides a benchmark for evaluating new analogues . The methoxyethoxy comparator described in the original patent literature serves as a negative control for SAR studies, highlighting the specific contribution of the tetrahydrofuran ring to potency [1].

Process Development and Green Chemistry Route Optimisation

The epoxide-based route to Bufetolol avoids brominated intermediates, reducing environmental persistence and waste disposal costs. In comparative process evaluation, the epoxide route eliminates the stoichiometric bromide by-product generated in the alternative bromohydrin displacement method . This attribute supports greener manufacturing initiatives and can be a decisive factor in supplier qualification for pharmaceutical intermediate procurement, particularly under ICH Q3C residual solvent and elemental impurity guidelines [1].

Application
Selection Property
Validation Focus
Convergent Bufetolol synthesis
Pre-installed THF-phenoxy scaffold
Direct aminolysis yield and purity
SAR studies of aryloxypropanolamines
Modular epoxide building block
Amine nucleophile scope and reported pA2 benchmarking
Green process development
Halogen-free route design
Waste profile and ICH Q3C alignment review
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